molecular formula C10H11BrO2 B1338914 4-(2-Bromophenyl)butanoic acid CAS No. 90841-47-7

4-(2-Bromophenyl)butanoic acid

Cat. No. B1338914
CAS RN: 90841-47-7
M. Wt: 243.1 g/mol
InChI Key: GUSZDDKXBDHOLW-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)butanoic acid is a chemical compound that is not directly discussed in the provided papers. However, related compounds with bromophenyl groups and butanoic acid structures are mentioned, which can provide insights into the properties and reactivity of 4-(2-Bromophenyl)butanoic acid. For instance, the synthesis of 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a key starting material for the preparation of various heterocyclic compounds indicates the reactivity of bromophenyl-substituted butanoic acids in forming more complex structures .

Synthesis Analysis

The synthesis of related compounds provides a glimpse into potential synthetic routes that could be applied to 4-(2-Bromophenyl)butanoic acid. For example, the demethylation of 4-(4-methoxyphenyl)butanoic acid to form 4-(4-hydroxyphenyl)butanoic acid without the use of organic solvents suggests that similar strategies could be employed for the synthesis or modification of 4-(2-Bromophenyl)butanoic acid . Additionally, the use of a protecting group such as the 4-cyano-2-butenyl group in oligonucleotide synthesis demonstrates the potential for protecting sensitive functional groups during complex synthetic procedures .

Molecular Structure Analysis

While the molecular structure of 4-(2-Bromophenyl)butanoic acid is not directly analyzed in the provided papers, the structural analyses of similar compounds can be informative. For instance, the synthesis and analysis of 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone using techniques like FT-IR, GC-MS, and 1H-NMR highlight the importance of these analytical methods in confirming the structure of bromophenyl-containing compounds .

Chemical Reactions Analysis

The chemical reactivity of bromophenyl-substituted compounds is exemplified by the synthesis of novel heterocyclic compounds from 4-(4-bromophenyl)-4-oxobut-2-enoic acid . The Aza–Michael addition conditions used in these reactions suggest that the bromophenyl group can influence the reactivity of the molecule, potentially allowing for selective transformations that could be applicable to 4-(2-Bromophenyl)butanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2-Bromophenyl)butanoic acid can be inferred from related compounds. For example, the direct crystallization of 4-(4-hydroxyphenyl)butanoic acid from the reaction mixture indicates that similar bromophenyl butanoic acids may also have crystalline properties that can be exploited in purification processes . The stability of the 4-cyano-2-butenyl protecting group under acidic conditions and its removal under mild conditions suggest that 4-(2-Bromophenyl)butanoic acid could also exhibit stability under certain conditions, which is important for its handling and storage .

Scientific Research Applications

1. Development of Antidiabetic Agents

A study conducted by Nazir et al. (2018) involved the synthesis of various compounds, including derivatives of indolyl butanoic acid, for potential antidiabetic applications. They tested these molecules for their ability to inhibit the α-glucosidase enzyme, finding some compounds with notable antidiabetic potential, demonstrating the relevance of 4-(2-Bromophenyl)butanoic acid derivatives in medicinal chemistry for diabetes management (Nazir et al., 2018).

2. Antibacterial Compound Synthesis

El-Hashash et al. (2015) explored the use of 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a compound structurally similar to 4-(2-Bromophenyl)butanoic acid, for synthesizing various heterocyclic compounds with potential antibacterial activities. This demonstrates the significance of bromophenyl butanoic acid derivatives in developing new antibacterial agents (El-Hashash et al., 2015).

3. Pharmaceutical Intermediate Applications

In the pharmaceutical industry, 4,4-Bis(4-fluorophenyl) butanoic acid, a related compound, is used as an important intermediate. Fan (1990) described its application in synthesizing certain pharmaceuticals, highlighting the utility of bromophenyl butanoic acid derivatives in drug synthesis (Fan, 1990).

4. Synthesis of Organometallic Compounds

Zaidlewicz and Wolan (2002) discussed the synthesis of ω-(4-bromophenyl)alkanoic acids and their borylation, which is relevant in the field of organometallic chemistry. This research indicates the potential of 4-(2-Bromophenyl)butanoic acid in synthesizing organoboron compounds, important in various chemical syntheses and applications (Zaidlewicz & Wolan, 2002).

5. Nanofluidic Device Development

Ali et al. (2012) used 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a derivative of butanoic acid, in the development of nanofluidic devices based on synthetic ion channels. This study demonstrates the application of bromophenyl butanoic acid derivatives in advanced material science, particularly in the creation of nanostructures with potential applications in sensing and information processing (Ali et al., 2012).

properties

IUPAC Name

4-(2-bromophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSZDDKXBDHOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70537055
Record name 4-(2-Bromophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70537055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromophenyl)butanoic acid

CAS RN

90841-47-7
Record name 4-(2-Bromophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70537055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methanesulfonyl chloride (7.7 mL, 97 mmol) in 100 mL dry THF is added to a solution of 3-(2-bromo-phenyl)-propan-1-ol (17.4 g, 80.9 mmol) and triethyl amine (14.7 g, 146 mmol) in 200 mL dry THF at 0° C. under an argon atmosphere. Water is added and the mixture is extracted with ethyl acetate. The organic phase is washed with brine, dried with MgSO4 and concentrated in vacuo to give 23 g (97%) methanesulfonic acid 3-(2-bromo-phenyl)-propyl ester as an oil. Methanesulfonic acid 3-(2-bromo-phenyl)-propyl ester (23g, 78 mmol) in 300 mL dry DMF is added to a suspension of potassium cyanide (15.3 g, 235 mmol) in dry DMF. The reaction mixture is stirred at 60° C. for 16 hours. Water is added and the mixture is extracted with ethyl acetate (3 times). The organic phase is washed with brine (twice), dried with MgSO4 and concentrated in vacuo. The residue is placed on a plug of silica gel and eluted with ethyl acetate/heptane (1:4) and concentrated in vacuo to give 16.0 g 4-(2-bromo-phenyl)-butyronitrile (91%) as an oil. 300 mL concentrated HCl is added to 4-(2-bromo-phenyl)-butyronitrile (16.0 g, 71 mmol) in 150 mL acetic acid. The reaction mixture is stirred at 60° C. for 16 hours. The reaction mixture concentrated in vacuo partly and is poured into water. The mixture is extracted with ethyl acetate (3 times). The organic phase is washed with brine (twice), dried with MgSO4 and concentrated in vacuo to give the title compound as a crystalline material.
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Chen, J Wang, S Zhou, H Liu - The Journal of Organic …, 2014 - ACS Publications
An investigation into the reactivity profile of alkyl halides has led to the development of a new method for the asymmetric synthesis of chiral heterocyclic amino acids. This protocol …
Number of citations: 16 pubs.acs.org
EL Cropper, AP Yuen, A Ford, AJP White, KKM Hii - Tetrahedron, 2009 - Elsevier
Ligand effects for intramolecular Pd-catalysed aryl amidation reaction were examined for the synthesis of seven-membered benzolactam rings. In an attempt to produce an eight-…
Number of citations: 17 www.sciencedirect.com

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